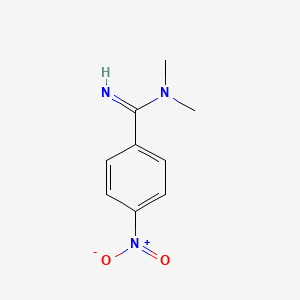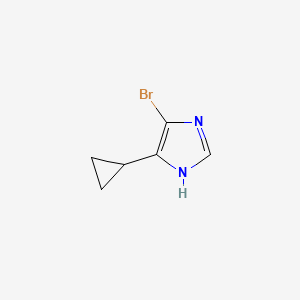![molecular formula C12H23ClN2 B13967849 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(Chloromethyl)-2-azaspiro[45]decan-2-yl)ethanamine is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a Prins/pinacol reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a nitroso or nitro compound.
Wissenschaftliche Forschungsanwendungen
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is investigated for its potential use in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
2-Benzyl-8-(phenylsulfonyl)-2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different substituents, used in medicinal chemistry.
Uniqueness
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific chloromethyl and ethanamine functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Eigenschaften
Molekularformel |
C12H23ClN2 |
|---|---|
Molekulargewicht |
230.78 g/mol |
IUPAC-Name |
2-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine |
InChI |
InChI=1S/C12H23ClN2/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10,14H2 |
InChI-Schlüssel |
YCQPIHNLPQBJFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CCl)CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


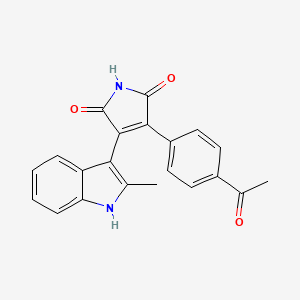



![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
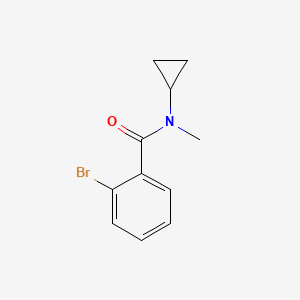


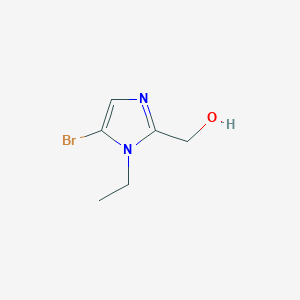
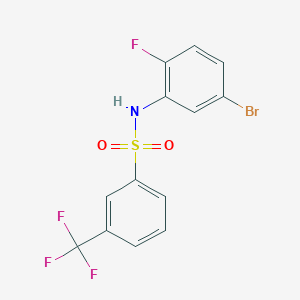
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

